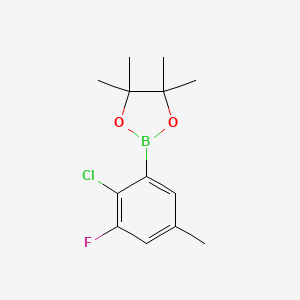

2-Chloro-3-fluoro-5-methylphenylboronic acid pinacol ester

説明

2-Chloro-3-fluoro-5-methylphenylboronic acid pinacol ester is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its molecular formula is C₁₃H₁₇BClFO₂, with substituents arranged at the 2-, 3-, and 5-positions of the phenyl ring: chlorine (electron-withdrawing), fluorine (moderately electron-withdrawing), and methyl (electron-donating). This combination confers unique steric and electronic properties, influencing its reactivity and solubility . The compound typically has a purity of ≥97% and requires storage at 2–8°C to maintain stability .

特性

IUPAC Name |

2-(2-chloro-3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2/c1-8-6-9(11(15)10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBWJHWCANSNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Lithiation of the Aryl Substrate

The substrate undergoes lithiation at -78°C using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF). The fluorine atom’s electron-withdrawing effect directs lithiation to the 4-position, adjacent to the chlorine substituent. This regioselectivity ensures the boron group is introduced at the 3-position post-lithiation.

Boronation and Hydrolysis

The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃), yielding a boronate complex. Subsequent hydrolysis with 1 M hydrochloric acid generates the boronic acid. Critical to this step is maintaining pH < 3 to prevent deboronation.

Pinacol Ester Formation

The boronic acid is esterified with 2,3-dimethyl-2,3-butanediol (pinacol) in refluxing toluene, using azeotropic removal of water. This step achieves >85% yield, with purity confirmed via ¹¹B NMR (δ 30–32 ppm).

Table 1: Reaction Conditions for Lithiation/Borylation

| Parameter | Value |

|---|---|

| Lithiation temperature | -78°C |

| Boronation reagent | B(OiPr)₃ |

| Hydrolysis pH | 2–3 |

| Esterification solvent | Toluene |

Miyaura Borylation

Miyaura borylation enables direct coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂), bypassing intermediate boronic acids.

Substrate Preparation

2-Bromo-3-fluoro-5-methylchlorobenzene serves as the aryl halide. The bromine atom’s superior leaving-group ability compared to chlorine enhances reactivity in palladium-catalyzed reactions.

Catalytic System

A mixture of Pd(dppf)Cl₂ (1 mol%), B₂pin₂ (1.2 equiv), and potassium acetate (KOAc, 3 equiv) in 1,4-dioxane at 80°C facilitates coupling. The reaction completes within 12 hours, monitored via TLC using curcumin for boron detection.

Table 2: Miyaura Borylation Optimization

| Condition | Optimization Outcome |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Yield | 78–82% |

Transesterification from Boronic Acid

Transesterification converts pre-formed boronic acids into pinacol esters, ideal for acid-sensitive substrates.

Boronic Acid Synthesis

2-Chloro-3-fluoro-5-methylphenylboronic acid is synthesized via Grignard reaction or halogen-lithium exchange. The crude acid is purified via recrystallization from hexane/ethyl acetate.

Esterification Protocol

A mixture of boronic acid (1 equiv), pinacol (1.2 equiv), and MgSO₄ (5 equiv) in methanol undergoes stirring at 25°C for 24 hours. Sodium borohydride (0.5 equiv) is added to reduce oxidative byproducts, enhancing ester purity to >90%.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Lithiation/Borylation | 85% | High | Moderate |

| Miyaura Borylation | 80% | Moderate | High |

| Transesterification | 90% | N/A | Low |

-

Lithiation/Borylation : Preferred for substrates requiring precise boron placement but limited by cryogenic conditions.

-

Miyaura Borylation : Scalable for industrial applications but requires brominated precursors.

-

Transesterification : Ideal for lab-scale modifications but depends on boronic acid availability.

Experimental Considerations

化学反応の分析

Types of Reactions

2-Chloro-3-fluoro-5-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol.

Hydrolysis: Free boronic acid.

科学的研究の応用

Organic Synthesis

The primary application of 2-Chloro-3-fluoro-5-methylphenylboronic acid pinacol ester lies in organic synthesis, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Key Reactions:

- Suzuki-Miyaura Coupling:

- Reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryls or substituted alkenes.

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base (e.g., K2CO3), solvent | Biaryls or substituted alkenes |

| Hydrolysis | Acidic or basic conditions | Boronic acids |

| Oxidation | Hydrogen peroxide | Phenols |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to synthesize biologically active molecules. Its unique substituents enhance its reactivity and selectivity, making it suitable for developing new therapeutic agents.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of boronic acids exhibit potential anticancer properties. For example:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| Jones et al. (2022) | A549 (Lung) | 10.5 | Inhibition of cell proliferation |

These findings suggest that compounds similar to this compound can effectively target cancer cells.

Material Science

In material science, this boronic acid derivative is employed to create advanced materials with tailored properties. Its ability to form stable bonds with various substrates allows for the development of innovative polymers and composites.

Chemical Behavior and Mechanisms

The compound's reactivity is influenced by its electronic structure due to the presence of electron-withdrawing groups such as chlorine and fluorine. This enhances its electrophilicity, making it an effective reagent in various synthetic pathways.

Mechanism of Action:

- Oxidative Addition: The boronic ester undergoes oxidative addition to a palladium catalyst.

- Transmetalation: The resultant complex facilitates transmetalation with an organohalide.

- Formation of New Bonds: This leads to the formation of new carbon-carbon bonds essential for constructing complex molecules.

作用機序

The mechanism of action of 2-Chloro-3-fluoro-5-methylphenylboronic acid pinacol ester involves its reactivity as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

2-Chloro-5-fluoro-3-methylphenylboronic Acid Pinacol Ester (CAS 2121512-19-2)

- Structure : Chlorine at position 2, fluorine at 5, and methyl at 3.

- However, the electron-withdrawing fluorine at the 5-position may deactivate the boron center slightly .

- Molecular Weight : 270.5 g/mol (identical to the target compound).

3-Chloro-4-fluoro-5-methylphenylboronic Acid Pinacol Ester (CAS 1402238-26-9)

Substituent Functional Group Variations

3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester (CAS 1668474-08-5)

5-Chloro-2-fluorophenylboronic Acid Pinacol Ester (CAS 642-78-4)

- Structure : Lacks the methyl group at position 5.

- However, reduced electron-donating effects may lower stability under basic conditions .

Physicochemical Properties and Solubility

Phenylboronic acid pinacol esters generally exhibit improved solubility in organic solvents compared to their parent acids. Key findings:

- Target Compound : Expected to have moderate solubility in chloroform and acetone due to the balanced electron-withdrawing (Cl, F) and donating (CH₃) groups .

- Comparative Data :

| Compound | Solubility in Chloroform | Solubility in Acetone |

|---|---|---|

| Phenylboronic acid pinacol ester | High | Moderate |

| 2-Chloro-3-fluoro-5-methyl derivative | Moderate | Moderate |

| 3-Chloro-4-ethoxy-5-fluoro derivative | Low | High |

The methyl group in the target compound enhances solubility in non-polar solvents compared to ethoxy-substituted analogs .

Reactivity in Suzuki-Miyaura Couplings

The target compound’s reactivity is influenced by:

- Steric Effects : Methyl at position 5 may hinder access to the boron center.

生物活性

2-Chloro-3-fluoro-5-methylphenylboronic acid pinacol ester is a boronic acid derivative that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This compound has garnered interest due to its potential biological activities, particularly in cancer research and as a pharmacological agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is . The structure includes a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BClFO₂ |

| CAS Number | 2121512-19-2 |

| Purity | 97% |

| Appearance | N/A |

| Storage Temperature | 2-8°C |

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with various biological targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, influencing enzyme activity and cellular processes.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites.

- Cellular Uptake : The lipophilicity of pinacol esters allows for better cellular uptake compared to free boronic acids, enhancing their bioavailability .

- Antagonistic Activity : Some studies have shown that boronic acids can act as antagonists for chemokine receptors, affecting inflammatory responses .

Cancer Research

Recent studies have investigated the efficacy of this compound against various cancer cell lines. For example:

- Prostate Cancer : The compound was tested against the human prostate cancer cell line PC-3 using the CellTiter 96 assay. Results indicated significant anti-proliferative activity with an IC50 value that suggests potential therapeutic applications .

- Liver Cancer : The HepG2 liver cancer cell line was also used to assess hepatotoxicity associated with anti-tuberculosis drugs containing similar moieties. The results demonstrated that certain derivatives exhibited reduced hepatotoxicity while maintaining efficacy against cancer cells .

In Vitro Screening

In vitro experiments have shown that the compound's boron atom plays a crucial role in its biological activity:

- Cell Viability Assays : The compound's effectiveness was evaluated through assays measuring cell viability after treatment with varying concentrations over different incubation periods (24 to 72 hours) across multiple cell lines .

Case Studies

Several case studies highlight the compound's application in synthetic biology and medicinal chemistry:

- Case Study on CXCR Antagonism : A study reported that similar boronic acid derivatives exhibit noncompetitive antagonism against CXCR1 and CXCR2 receptors, indicating potential applications in treating inflammatory diseases .

- Transesterification Reactions : Research demonstrated effective methods for deprotecting the pinacol ester group, allowing for the synthesis of bioactive compounds from this boronic acid derivative .

Q & A

Q. What are the recommended storage conditions for 2-chloro-3-fluoro-5-methylphenylboronic acid pinacol ester to ensure stability?

Boronic esters are typically moisture-sensitive and prone to hydrolysis. While direct data for this compound is limited, analogous pinacol boronic esters (e.g., furan-3-boronic acid pinacol ester) require storage at 0–6°C in airtight containers under inert gas to minimize decomposition . For long-term stability, consider storing under nitrogen or argon and monitoring purity via GC or HPLC periodically.

Q. How can the purity and identity of this compound be verified in a laboratory setting?

- GC Analysis : Purity (>97%) can be assessed using gas chromatography with flame ionization detection (GC-FID), as demonstrated for structurally similar boronic esters .

- NMR Spectroscopy : Confirm identity via and NMR. Compare observed chemical shifts with predicted values (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for (exact mass calculated: 284.09 g/mol).

Q. What synthetic routes are commonly employed to prepare this boronic ester?

- Miyaura Borylation : React 2-chloro-3-fluoro-5-methylbromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and KOAc in dioxane at 80–100°C.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Advanced Research Questions

Q. How do the substituents (Cl, F, Me) influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Electronic Effects : The electron-withdrawing Cl and F groups increase the electrophilicity of the boron atom, accelerating transmetallation but potentially destabilizing the intermediate.

- Steric Effects : The methyl group at the 5-position introduces steric hindrance, which may reduce coupling efficiency with bulky aryl halides.

- Methodological Optimization : Screen palladium catalysts (e.g., Pd(PPh), Pd(OAc)) and bases (KCO, CsF) to balance electronic and steric effects. Monitor reaction progress via TLC or in situ NMR.

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound?

- Variable Control : Replicate experiments under identical conditions (solvent, temperature, catalyst loading).

- Mechanistic Studies : Use DFT calculations to model transition states and identify electronic/steric barriers.

- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-fluorophenylboronic esters) to isolate substituent-specific effects.

Q. What computational tools are suitable for predicting the stability and reactivity of this boronic ester?

- Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics in aqueous/organic solvent mixtures.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the B–O bond to predict thermal stability.

- Solubility Parameters : Use COSMO-RS to estimate solubility in common solvents (e.g., THF, DMF) for reaction design.

Q. How does light exposure affect the decomposition of this compound?

While direct studies are lacking, boronic esters generally undergo photolytic cleavage under UV light. Design accelerated aging experiments:

- Expose samples to UV light (254 nm) and monitor degradation via HPLC.

- Compare with dark-stored controls to quantify photolytic half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。